Isomalt
Vue d'ensemble
Description
L'isomalt est un substitut du sucre qui est un mélange de deux alcools disaccharides : le 1-O-alpha-D-glucopyranosyl-D-mannitol et le 6-O-alpha-D-glucopyranosyl-D-sorbitol . Il est principalement utilisé pour ses propriétés physiques similaires au sucre et n'a que peu ou pas d'impact sur la glycémie . L'this compound ne stimule pas la libération d'insuline et est considéré comme respectueux des dents car il ne favorise pas les caries dentaires . Il est moins sucré que le sucre, mais peut être mélangé à des édulcorants intenses pour atteindre la même douceur que le saccharose .
Mécanisme D'action
Target of Action
Isomalt is a sugar substitute that primarily targets the human digestive system . It is used for its sugar-like physical properties and has little to no impact on blood sugar levels . and is considered to be tooth-friendly.
Mode of Action
This compound is a mixture of two disaccharide alcohols, 1,6-GPS and 1,1-GPM . It is incompletely absorbed in the small intestine . When polyols like this compound pass into the large intestine, they can cause osmotically induced diarrhea and stimulate the gut flora, causing flatulence . Regular consumption of this compound can lead to desensitization, decreasing the risk of intestinal upset .
Biochemical Pathways
This compound is produced by hydrogenation of its precursor disaccharide isomaltulose, which is obtained from sucrose as raw material . The hydrogenation of the ketosugar isomaltulose gives a mixture of the two glucosylhexitols glucosyl-a-(1~1)-mannitol and glucosyl-a-(1 6)-sorbitol .
Pharmacokinetics
This compound is poorly absorbed by the body, and thus has only about half the calories of sugar . Chemically, it is a disaccharide sugar-alcohol consisting of glucose and mannitol or sorbitol sub-units . Like many other sugar alcohols, large amounts can cause diarrhea .
Result of Action
This compound enhances flavor transfer in foods . It dissolves more slowly in the mouth so that candies with this compound have a longer-lasting taste .
Action Environment
This compound is widely used for the production of sugar-free candy, especially hard-boiled candy, because it resists crystallization much better than the standard combinations of sucrose and corn syrup . It is used in sugar sculpture for the same reason . This compound can also be used as a plasticizer for high methoxyl pectin films . It reduces the rigidity .
Applications De Recherche Scientifique
Isomalt is widely used in the food industry for the production of sugar-free candies, chewing gum, chocolates, baked goods, and cough drops . It is also used in sugar sculpture and cake decoration due to its ability to be heated and molded without losing its sweetness or changing color . In the pharmaceutical industry, this compound is used as a bulking agent and in the formulation of calorie-reduced foods and products for diabetics . Its noncariogenic properties make it suitable for dental health products .
Analyse Biochimique
Biochemical Properties
Isomalt plays a significant role in biochemical reactions due to its unique structure and properties. It is not readily metabolized by oral bacteria, which prevents the formation of acids that cause tooth decay . This compound interacts with enzymes such as glucosyltransferases from Streptococcus mutans, inhibiting the formation of glucans that contribute to dental plaque . Additionally, this compound is partially absorbed in the small intestine and fermented by colonic bacteria, producing short-chain fatty acids that are beneficial for gut health .
Cellular Effects
This compound influences various cellular processes, particularly in the gastrointestinal tract. It has been shown to have minimal impact on blood glucose and insulin levels, making it suitable for diabetic patients . This compound affects cell signaling pathways related to glucose metabolism and insulin sensitivity. It also modulates gene expression involved in carbohydrate metabolism, enhancing the body’s ability to manage blood sugar levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to glucosyltransferases, inhibiting their activity and preventing the synthesis of glucans . This compound also influences enzyme activity in the small intestine, leading to partial digestion and absorption. The undigested portion is fermented by colonic bacteria, resulting in the production of beneficial metabolites . These interactions contribute to this compound’s low glycemic index and its suitability for diabetic diets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under various conditions, but its degradation can occur in the presence of certain enzymes and bacteria . Long-term studies have shown that this compound maintains its beneficial effects on gut health and blood sugar management over extended periods . Its stability and efficacy can be influenced by factors such as pH, temperature, and microbial activity.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At low to moderate doses, this compound has been shown to improve gut health and metabolic parameters without adverse effects . High doses of this compound can lead to gastrointestinal discomfort, such as bloating and diarrhea, due to its fermentation by colonic bacteria . These findings highlight the importance of determining appropriate dosages for different applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the gastrointestinal tract. It is partially digested by enzymes in the small intestine, and the undigested portion is fermented by colonic bacteria . This fermentation process produces short-chain fatty acids, which are absorbed and utilized by the body for energy . This compound’s metabolism involves interactions with enzymes such as sucrase-isomaltase and various bacterial enzymes in the colon.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It is absorbed in the small intestine via passive diffusion and active transport mechanisms . Once absorbed, this compound is distributed to various tissues, where it exerts its effects on metabolic processes. Transporters and binding proteins play a role in its cellular uptake and distribution, influencing its localization and accumulation .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in carbohydrate metabolism . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, affecting its activity and function . These interactions contribute to its overall metabolic effects and health benefits.
Méthodes De Préparation
L'isomalt est fabriqué en deux étapes. La première étape consiste à transformer le saccharose en isomaltulose à l'aide de l'enzyme bactérienne isomaltulose synthase . Dans la deuxième étape, l'isomaltulose est hydrogénée à l'aide d'un catalyseur au nickel de Raney, produisant du 1-O-alpha-D-glucopyranosyl-D-mannitol et du 6-O-alpha-D-glucopyranosyl-D-sorbitol . Ce processus donne un mélange équimolaire des deux disaccharides .
Analyse Des Réactions Chimiques
L'isomalt subit une hydrolyse, produisant du glucose, du sorbitol et du mannitol . L'hydrolyse complète de l'this compound donne 50 % de glucose, 25 % de sorbitol et 25 % de mannitol . L'this compound est stable à la chaleur et ne caramélise pas comme le sucre, ce qui le rend adapté à diverses applications alimentaires . Il ne subit pas de réactions d'oxydation ou de réduction significatives dans des conditions normales .
Applications de la recherche scientifique
L'this compound est largement utilisé dans l'industrie alimentaire pour la production de bonbons sans sucre, de chewing-gum, de chocolats, de produits de boulangerie et de pastilles contre la toux . Il est également utilisé dans la sculpture sur sucre et la décoration de gâteaux en raison de sa capacité à être chauffé et moulé sans perdre sa douceur ou changer de couleur . Dans l'industrie pharmaceutique, l'this compound est utilisé comme agent de charge et dans la formulation d'aliments et de produits réduits en calories pour les diabétiques . Ses propriétés non cariogènes le rendent adapté aux produits de santé bucco-dentaire .
Mécanisme d'action
L'this compound est mal absorbé dans l'intestin grêle et est fermenté par des bactéries dans le gros intestin . Ce processus de fermentation produit des acides gras à chaîne courte et des gaz, qui peuvent causer des troubles intestinaux s'ils sont consommés en grande quantité . La digestion et l'absorption limitées de l'this compound entraînent une valeur calorique réduite par rapport au sucre . L'this compound n'affecte pas de manière significative la glycémie ou les taux d'insuline, ce qui en fait un édulcorant adapté aux diabétiques .
Comparaison Avec Des Composés Similaires
L'isomalt est similaire à d'autres alcools de sucre tels que le sorbitol, le mannitol, le xylitol, le lactitol et le maltitol . Comparé à ces composés, l'this compound a un indice glycémique inférieur et ne favorise pas les caries dentaires . Il est moins sucré que certains autres alcools de sucre, mais a un profil thermique plus stable, ce qui le rend adapté à une plus large gamme d'applications alimentaires . La combinaison unique des propriétés de l'this compound en fait un ingrédient polyvalent et précieux dans les industries alimentaire et pharmaceutique .
Propriétés
IUPAC Name |
6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERLAGPUMNYUCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860798 | |
Record name | 1-O-Hexopyranosylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, white, slightly hygroscopic, crystalline mass., Solid | |
Record name | ISOMALT | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | 1-O-alpha-D-Glucopyranosyl-D-mannitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029911 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water, very slightly soluble in ethanol. | |
Record name | ISOMALT | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Mechanism of Action |
/Investigators/ compared the effect of a variety of sugar alcohols on calcium absorption from the rat small and large intestine in vitro. An Using chamber technique was used to determine the net transport of Ca across the epithelium isolated from the jejunum, ileum, cecum, and colon of rats. The concentration of Ca in the serosal and mucosal Tris buffer solution was 1.25 mM and 10 mM, respectively. The Ca concentration in the serosal medium was determined after incubation for 30 min and the net Ca absorption was evaluated. The addition of 0.1-200 mM erythritol, xylitol, sorbitol, maltitol, palatinit, or lactitol to the mucosal medium affected net Ca absorption in the intestinal preparations. Differences in Ca transport were observed between portions of the intestine, but not between sugar alcohols tested. /The authors/ concluded that sugar alcohols directly affect the epithelial tissue and promote Ca absorption from the small and large intestine in vitro., Isomalt is a non-cariogenic sweetener, which is widely used in sugar-free candy and chewing gum. Little is known about the effects of Isomalt on de- and remineralization. Binding between calcium and Isomalt has been reported, which could affect the mineral balance. The objective of this study was to examine the effects of Isomalt on de- and remineralization of bovine enamel lesions, both in vitro and in situ. In in vitro study, subsurface enamel lesions were subjected to 3-weeks pH-cycling. Treatments were 5-min rinses with 10% Isomalt solutions daily and 10% Isomalt additions to re- or demineralizing solutions. Standard pH-cycling conditions were used with a 0.2 ppm fluoride background during the remineralization phase. In in situ study, subsurface lesions were exposed 2 months in vivo and brushed three times daily with 10% Isomalt containing toothpaste. Treatment effects were assessed by chemical analysis of the solutions (in vitro) and transversal microradiography (in vitro and in situ). In in vitro study, while 5-min rinses with 10% Isomalt gave slightly increased remineralization, continuous presence of 10% Isomalt (in re- or demineralizing solutions) inhibited both de- and/or remineralization. This lead to significantly smaller overall mineral loss when Isomalt was added during demineralization. In in situ study, remineralization enhancement during short Isomalt treatments was confirmed. Isomalt had a positive effect on the de/remineralization balance when given under conditions relevant to practical use., ... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks. | |
Details | European Food Safety Authority (EFSA); EFSA Panel on Dietetic Products, Nutrition and Allergies (NDA): Scientific Opinion on the substantiation of health claims related to the sugar replacers xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose and maintenance of tooth mineralisation by decreasing tooth demineralisation and reduction of post-prandial glycaemic responses (April 2011). Available from, as of July 28, 2011: https://www.efsa.europa.eu/en/publications.htm | |
Record name | Isomalt | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
850347-32-9, 64519-82-0, 20942-99-8 | |
Record name | 1-O-Hexopyranosylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-arabino-Hexitol, 6-O-α-D-glucopyranosyl-, (2.xi.) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.870 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isomalt | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-O-alpha-D-Glucopyranosyl-D-mannitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029911 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122 - 125 °C | |
Record name | 1-O-alpha-D-Glucopyranosyl-D-mannitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029911 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the chemical composition of isomalt?
A1: this compound is a sugar alcohol derived from sucrose. It primarily consists of two disaccharide diastereomers: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (1,1-GPM). The ratio of these isomers can vary depending on the this compound grade. []
Q2: How does the isomer ratio in this compound affect its properties?
A2: The ratio of 1,6-GPS to 1,1-GPM influences this compound's physical properties. For instance, a higher proportion of GPS leads to enhanced water solubility. [] This ratio also impacts its behavior during manufacturing processes like melt extrusion. []
Q3: What are the applications of this compound in the pharmaceutical industry?
A3: this compound is explored as a carrier in melt-extruded pharmaceutical formulations, particularly for poorly soluble drugs. It exhibits good water solubility and can exist in amorphous or partially crystalline forms post-extrusion. []
Q4: How does the processing temperature affect the properties of this compound during melt extrusion?
A4: Higher processing temperatures during melt extrusion can lead to a decrease in the glass transition temperature (Tg) of this compound extrudates. This, in turn, can influence the stability of the incorporated drug. []
Q5: What additives can improve the performance of this compound in melt extrusion?
A5: Trehalose dihydrate and lactitol monohydrate have been identified as potential additives that can enhance the performance of this compound in melt extrusion. These additives can increase the Tg of the extrudates, thereby improving the stability of the amorphous phase. []
Q6: Can this compound be used in the production of tablets through direct compression?
A6: Yes, specific directly compressible (DC) forms of this compound are suitable for tablet production through direct compression. These DC forms exhibit good compactibility and low sensitivity to lubricants. []
Q7: Has this compound been explored as a potential material for dosimetry applications?
A8: Research suggests that food-grade this compound could be used as an electron paramagnetic resonance (EPR) material for dosimetry, particularly in monitoring absorbed doses of gamma radiation. []
Q8: How is this compound digested in the human body?
A9: this compound is poorly digested in the small intestine. A significant portion reaches the colon, where it undergoes fermentation by the gut microbiota. [, , ]
Q9: How does this compound consumption affect the gut microbiota?
A10: Studies have shown that consuming this compound can lead to a shift in the gut microbial composition, particularly an increase in beneficial bacteria like Bifidobacteria. [, ]
Q10: What are the potential health benefits of this compound consumption?
A11: Due to its low digestibility and prebiotic properties, this compound is associated with potential health benefits like improved bowel function and a positive impact on the colonic environment. [, ]
Q11: Does this compound consumption affect blood sugar levels?
A12: this compound has a very low glycemic index, meaning it has a minimal impact on blood sugar levels compared to sucrose. [, ] This property makes it a suitable sugar substitute for individuals with diabetes.
Q12: Can this compound be used in low-calorie food products?
A13: Yes, this compound is frequently used in low-calorie food products. Its low caloric value and ability to provide sweetness and bulk make it a valuable ingredient in sugar-free confectionery, desserts, and beverages. [, , , , , , , ]
Q13: Are there any potential gastrointestinal side effects associated with this compound consumption?
A14: While generally well-tolerated, consuming large amounts of this compound can lead to gastrointestinal symptoms like stomach ache, abdominal rumbling, and loose stools in some individuals. This effect is attributed to its poor absorption in the small intestine and subsequent fermentation in the colon. [, , ]
Q14: How does the gastrointestinal tolerance of this compound compare to other polyols?
A15: Studies suggest that this compound might be better tolerated than some other polyols, such as lactitol. While both can cause gastrointestinal symptoms, the severity and incidence appear to be lower with this compound. [, ]
Q15: Does this compound contribute to tooth decay?
A17: No, this compound is non-cariogenic, meaning it doesn't contribute to tooth decay. This is because oral bacteria cannot easily metabolize this compound, unlike sucrose. [, , ]
Q16: How does this compound affect the sensory properties of food products?
A19: this compound can influence the sensory characteristics of food products. For instance, in jelly candies, increasing the proportion of this compound can lead to increased firmness but decreased tensile strength. [] The sensory impact often depends on the specific food matrix and the proportion of this compound used.
Q17: How does this compound compare to stevia as a sugar substitute in beverages?
A20: Both this compound and stevia are used as sugar substitutes in beverages. Stevia, being a high-intensity sweetener, is used in smaller quantities compared to this compound. Formulating with a combination of sweeteners like stevia, erythritol, and this compound can help achieve the desired sweetness profile and sensory characteristics. []
Q18: What analytical techniques are used to characterize this compound?
A21: Common analytical techniques used for this compound characterization include Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM). These methods provide information about its chemical structure, thermal behavior, and morphology. []
Q19: What methods are used to quantify this compound in food products?
A22: High-performance liquid chromatography (HPLC) is often employed for quantifying this compound in food products. [] Method validation is crucial to ensure the accuracy, precision, and specificity of the analytical method. []
Q20: What are the challenges in analyzing this compound in the presence of other sugar alcohols?
A23: The structural similarity between this compound and other sugar alcohols, particularly maltitol, can pose challenges in analysis. Specific analytical techniques and appropriate separation methods are needed for accurate quantification when both are present in a product. []
Q21: Are there any environmental concerns associated with this compound production or disposal?
A24: While this compound itself is not considered a significant environmental hazard, its production and disposal should align with sustainable practices. This includes minimizing waste generation, exploring recycling options, and implementing efficient waste management strategies. []
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